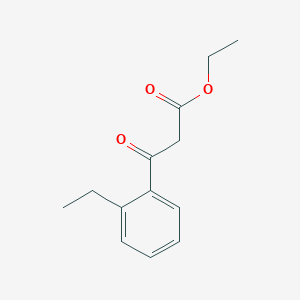

Ethyl (2-ethylbenzoyl)acetate

Description

Ethyl (2-ethylbenzoyl)acetate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This compound is also known by other names such as benzoylacetic acid ethyl ester and ethyl β-oxobenzenepropanoate .

Properties

IUPAC Name |

ethyl 3-(2-ethylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDXYPXRNDAGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl (2-ethylbenzoyl)acetate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like benzene under reflux conditions for several hours. After the reaction is complete, the product is purified through distillation .

Another method involves the reaction of ethyl acetate with ethyl benzoate in the presence of sodium ethoxide. This method also requires refluxing the reaction mixture for an extended period, followed by purification through distillation .

Chemical Reactions Analysis

Ethyl (2-ethylbenzoyl)acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and condensation reactions.

-

Hydrolysis: : In the presence of an acid or base, this compound can be hydrolyzed to produce benzoylacetic acid and ethanol. Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) involves the use of a strong base like sodium hydroxide .

-

Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol .

-

Condensation: : this compound can undergo Claisen condensation reactions with compounds like malononitrile to form more complex molecules. This reaction typically requires a base and results in the formation of β-diketones .

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of Pharmacologically Active Compounds

- Ethyl benzoylacetate serves as an intermediate for synthesizing various pharmaceuticals. It has been used in the synthesis of:

- Antibiotics : Ethyl benzoylacetate is involved in the synthesis of triazolopyrimidine antibiotics such as essramycin through condensation reactions with aminoguanidine and ethyl acetoacetate .

- Antitumor Agents : Research has demonstrated its utility in creating thiophene, pyran, and pyridine derivatives that exhibit anti-tumor activities .

- Ethyl benzoylacetate serves as an intermediate for synthesizing various pharmaceuticals. It has been used in the synthesis of:

- Flavoring Agent

- Microbial Reduction

Case Study 1: Synthesis of Antibiotics

A study published in the Journal of Natural Products detailed the synthesis of essramycin using ethyl benzoylacetate as a key starting material. The process involved multiple steps including condensation reactions that highlighted the compound's versatility in pharmaceutical chemistry .

Case Study 2: Antitumor Activity

Research conducted on the synthesis of pyridine derivatives using ethyl benzoylacetate demonstrated promising anti-tumor activities. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects, thereby underscoring the compound's potential in drug development .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for antibiotics and antitumor agents |

| Flavoring Agent | Used in food products for enhancing flavor |

| Microbial Reduction | Utilized by yeasts for producing specific chemical derivatives |

Mechanism of Action

The mechanism of action of ethyl (2-ethylbenzoyl)acetate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, resulting in the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Ethyl (2-ethylbenzoyl)acetate can be compared with other similar esters such as ethyl acetate, ethyl benzoate, and ethyl acetoacetate.

-

Ethyl acetate: : A simple ester with the formula C₄H₈O₂, commonly used as a solvent in various industrial applications .

-

Ethyl benzoate: : An ester with the formula C₉H₁₀O₂, used in the manufacture of perfumes and flavorings .

-

Ethyl acetoacetate: : An ester with the formula C₆H₁₀O₃, used as a starting material in the synthesis of various pharmaceuticals and agrochemicals .

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in the synthesis of more complex molecules.

Biological Activity

Ethyl (2-ethylbenzoyl)acetate, also known as ethyl benzoylacetate, is an organic compound with significant biological activity. This article explores its biological properties, including antimicrobial, anti-tumor, and synthetic applications, supported by data tables and relevant case studies.

- Chemical Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- CAS Number : 94-02-0

Biological Activity Overview

This compound exhibits various biological activities, including:

-

Antimicrobial Activity

- Studies have demonstrated that ethyl benzoylacetate exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell membrane integrity and inhibition of cell wall synthesis .

- Anti-Tumor Properties

- Synthesis Applications

Table 1: Antimicrobial Activity of Ethyl Benzoylacetate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Cytotoxicity of Ethyl Benzoylacetate Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiophene derivative | HeLa | 15 |

| Pyran derivative | MCF-7 | 20 |

| Triazine derivative | A549 | 25 |

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of ethyl benzoylacetate against common pathogens. The results demonstrated significant inhibition of bacterial growth, with the compound exhibiting a dose-dependent effect.

- Anti-Cancer Research : Another investigation focused on the synthesis of novel heterocycles from ethyl benzoylacetate and their subsequent evaluation against cancer cell lines. The findings revealed that certain derivatives displayed promising anti-tumor activity, leading to further exploration in drug development .

- Synthetic Pathways : Ethyl benzoylacetate has been used in various synthetic pathways to create compounds with enhanced biological activity. For example, it has been involved in the synthesis of triazolopyrimidine antibiotics, showcasing its versatility as a precursor in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.